2-Amino-6-fluorobenzothioamide

Lipophilicity Drug-likeness Permeability

Researchers requiring a regioselective, fluorinated building block for kinase/HDAC inhibitor scaffolds often face supply inconsistency and purity issues. 2-Amino-6-fluorobenzothioamide directly installs the 6-fluoro substituent into quinazoline-4-thione cores without extra fluorination steps, and its 98% purity minimizes cyclization side products. - Ortho-amino-thioamide motif enables direct condensation to privileged quinazoline-4-thione scaffolds. - 6-Fluoro group improves metabolic stability over unsubstituted/6-chloro analogs and serves as a 19F NMR probe. - 98% purity ensures higher isolated yields and lot-to-lot reproducibility for SAR campaigns.

Molecular Formula C7H7FN2S
Molecular Weight 170.21 g/mol
Cat. No. B12840673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluorobenzothioamide
Molecular FormulaC7H7FN2S
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=S)N)N
InChIInChI=1S/C7H7FN2S/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)
InChIKeyQJWYHXFXSJRTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-fluorobenzothioamide: Chemical Procurement and Research


2-Amino-6-fluorobenzothioamide (CAS 1108657-17-5) is a fluorinated aromatic thioamide with the molecular formula C₇H₇FN₂S and a molecular weight of 170.21 g/mol . It belongs to the 2-aminobenzothioamide family, characterized by an ortho-amino group and a thioamide (-C(S)NH₂) moiety on a benzene ring, with a fluorine substituent at the 6-position . This substitution pattern places it as a versatile building block for the synthesis of fluorinated heterocycles, including quinazoline-4-thiones and benzothiazole derivatives, which are of interest in medicinal chemistry and agrochemical research [1]. The compound is commercially available at 98% purity from major chemical suppliers .

6-Fluoro substitutionElectron-withdrawing modulation for heterocycle synthesis
Ortho-amino-thioamideDirect cyclocondensation to quinazoline-4-thiones
98% purity gradeReduces side-product formation in multi-step sequences

Why Generic Analogs Fail to Replace It


The simultaneous presence of an ortho-amino group, a thioamide moiety, and a fluorine atom at the 6-position creates a distinct electronic and steric environment that unsubstituted 2-aminobenzothioamide, 6-chloro analogs, or 6-fluoro benzamide/benzothiazole analogs cannot replicate [1]. The electron-withdrawing fluorine modulates the nucleophilicity of the 2-amino group (via resonance and inductive effects) and alters the thioamide’s hydrogen-bonding capacity, which directly affects cyclocondensation regioselectivity in heterocycle synthesis and target binding in biological assays [2]. Critically, 2-amino-6-fluorobenzothioamide retains the reactive ortho-amino-thioamide motif necessary for quinazoline-4-thione formation — a transformation that the benzothiazole analog cannot perform — while the 6-fluoro substituent improves metabolic stability and lipophilicity compared to the unsubstituted or 6-chloro variants [3] [4]. Generic substitution with any single-factor-matched analog (e.g., fluorine but no amino group, or amino-thioamide but no fluorine) leads to divergent downstream synthetic products or loss of targeted biochemical activity [2].

Unsubstituted analog
Without 6-fluoro, altered nucleophilicity and H-bonding may shift cyclocondensation regioselectivity
6-Chloro analog
Chlorine adds molecular weight and reported metabolic liability not present with fluorine
Benzamide analog
Replacing thioamide with amide eliminates thioamide-dependent cyclization and metal coordination pathways

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity and Passive Permeability

The introduction of fluorine at the 6-position increases predicted XLogP3 by approximately 0.3 log units relative to the unsubstituted 2-aminobenzothioamide, calculated as the difference between 2-fluorothiobenzamide (XLogP3 = 1.2) and thiobenzamide (XLogP3 ≈ 0.9 predicted) for the core scaffold, plus the additive contribution of the amino group [1] [2]. This represents an estimated ~2-fold increase in octanol/water partition coefficient, which translates to improved passive membrane diffusion potential while remaining within the favorable Lipinski range (LogP 1-3) [1].

Lipophilicity
Class-level inference
Target XLogP3 ≈ 1.5–1.8Unsubstituted XLogP3 ≈ 1.2–1.5Δ ≈ +0.3 log units
Supports passive permeability screening context
Predicted values; experimental LogP to verify
Lipophilicity Drug-likeness Permeability

Superior Thiophilic Reactivity vs. Amide Analogs

The thioamide group in 2-amino-6-fluorobenzothioamide exhibits superior thiophilic reactivity compared to the amide group in 2-amino-6-fluorobenzamide. Quantitatively, the thioamide C=S bond has a lower bond dissociation energy (~65 kcal/mol for C=S vs. ~85 kcal/mol for C=O in amides), making it more polarizable and a better nucleophile at sulfur [1]. In hydrogen-bond acidity, thioamides are stronger H-bond donors than amides: the NH₂ pKa of thiobenzamide is approximately 12.5-13.0, compared to ~15-16 for benzamide, indicating that the thioamide NH is more acidic and a better hydrogen-bond donor in biological target engagement [2]. This translates to enhanced thiophilic metal coordination and distinct cyclocondensation pathways unavailable to the benzamide analog [1].

Thioamide vs. amide
Cross-study comparable
Thioamide pKa ≈ 12.5–13.0; C=S BDE ~65 kcal/molAmide pKa ≈ 15–16; C=O BDE ~85 kcal/molΔ pKa ~2–3 units; Δ BDE ~20 kcal/mol
Supports thioamide-specific reactivity and H-bonding context
Aqueous pKa and computed BDE; confirm in target system
Thioamide reactivity Hydrogen bonding Sulfur chemistry

Higher Commercial Purity for Improved Yield

2-Amino-6-fluorobenzothioamide is commercially available at 98% purity from Leyan (Product No. 2258490), which exceeds the typical purity of the unsubstituted 2-aminobenzothioamide (97%, CAS 2454-39-9) and the 6-chloro analog (97%, CAS 1108657-10-8) [1] . While a 1% purity difference may appear modest, in multistep synthetic sequences using these building blocks, a 1% impurity carrying reactive functional groups can reduce downstream yields by 3-5% per step due to side reactions, making the 98% purity grade quantitatively preferable for procurement in high-value synthetic campaigns [2].

Purity grade
Direct head-to-head
98% (Leyan)Unsubstituted / 6-chloro: 97%Δ +1% absolute purity
Supports higher downstream yield in multi-step synthesis
Vendor specification; verify lot-specific COA
Procurement Purity Supply chain

Bioisosteric Advantage Over 6-Chloro Analogs

When comparing the 6-fluoro (MW 170.21) to the 6-chloro analog (MW 186.66), the fluorine substitution yields a molecular weight advantage of 16.45 g/mol (9.7% lower) . In lead optimization, every 10 g/mol increase correlates with a measurable decrease in ligand efficiency metrics (LE ≈ 0.01-0.02 per 10 Da). Furthermore, aromatic chlorine substituents carry a recognized toxicophore risk for cytochrome P450-mediated bioactivation (e.g., epoxidation or glutathione depletion), while aromatic fluorine is metabolically stable and widely accepted in drug design as a chlorine bioisostere [1]. This electrostatic and steric similarity, combined with the molecular weight advantage, makes the 6-fluoro compound the preferred choice when advancing a hit series toward a lead with favorable drug-like properties [1].

Bioisostere profile
Class-level inference
Target MW 170.21 (F)6-Chloro MW 186.66 (Cl)Δ –16.45 Da (–9.7%)
Supports lead optimization context with reduced molecular weight
Toxicophore risk based on guidelines; validate in specific series
Bioisosterism Lead optimization Toxicophore avoidance

Recommended Procurement Scenarios


Synthesis of Fluoro-Substituted Quinazoline-4-thiones

The ortho-amino-thioamide motif enables direct condensation with electrophilic carbonyls or aldehydes to form 2-substituted quinazoline-4-thiones — a privileged scaffold in kinase and HDAC inhibitor programs [1]. Using 2-amino-6-fluorobenzothioamide as the starting material installs the 6-fluoro substituent directly into the quinazoline core without additional fluorination steps, yielding 6-fluoro-quinazoline-4-thiones with improved metabolic stability compared to 6-unsubstituted or 6-chloro variants [2]. The 98% purity grade reduces side-product formation during cyclization, maximizing isolated yields of the desired fluorinated heterocycle .

Fluorinated Thioamide Linker for PROTAC Design

The thioamide moiety serves as a non-classical bioisostere of the amide bond with enhanced metabolic stability and altered hydrogen-bonding properties [1]. In PROTAC linker design, replacing an amide with a thioamide can modulate ternary complex formation kinetics due to the thioamide's stronger H-bond donor character (pKa ≈ 12.5 vs. ≈15 for amides) and increased polarizability at sulfur [2]. The 6-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring intracellular PROTAC concentrations and target engagement, a feature absent in the unsubstituted analog .

Intermediate for Fluorinated Benzothiazole Fungicides

2-Amino-6-fluorobenzothioamide can undergo oxidative cyclization to 2-amino-6-fluorobenzothiazole — the core structure of benthiavalicarb-isopropyl and related amide fungicides [1]. Starting from the benzothioamide rather than the benzothiazole provides synthetic flexibility: the thioamide intermediate allows late-stage diversification via S-alkylation or cyclocondensation that the pre-formed thiazole ring restricts [2]. For agrochemical discovery programs valuing synthetic versatility in structure-activity relationship exploration, the benzothioamide is the strategically preferred procurement choice [2].

Mechanistic Probe for Sulfur-Centered Enzymology

The thioamide functional group in 2-amino-6-fluorobenzothioamide serves as a sulfur-specific probe for studying cysteine protease mechanisms and thiophilic metal interactions in zinc-finger proteins [1]. The enhanced hydrogen-bond acidity of the thioamide NH (pKa 12.5-13.0) relative to corresponding amides (pKa 15-16) increases binding residence time in target active sites by approximately 10-100 fold due to slower off-rates from stronger H-bond networks [2]. The 6-fluoro group provides a ¹⁹F NMR reporter without adding steric bulk, enabling real-time monitoring of protein-ligand interactions by ¹⁹F NMR spectroscopy .

Application
Selection Property
Validation Focus
Fluoro-quinazoline-4-thione synthesis
Ortho-amino-thioamide cyclocondensation
Regioselectivity and purity-driven yield
PROTAC linker design
Thioamide as enhanced H-bond bioisostere
Metabolic stability and 19F NMR monitoring
Fluorinated benzothiazole fungicide intermediate
Synthetic versatility via S-alkylation
Late-stage diversification compatibility
Sulfur-centered enzymology probe
Thioamide-specific binding and 19F NMR
Binding kinetics and target engagement
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